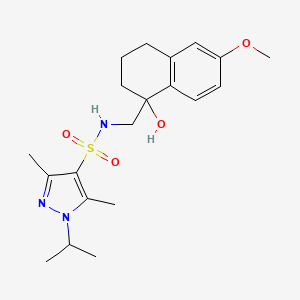

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O4S/c1-13(2)23-15(4)19(14(3)22-23)28(25,26)21-12-20(24)10-6-7-16-11-17(27-5)8-9-18(16)20/h8-9,11,13,21,24H,6-7,10,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGWGILMVWWINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Molecular Formula : C₁₄H₁₈N₄O₃S

- Molecular Weight : 318.38 g/mol

- CAS Number : 188726-45-6

This compound incorporates a tetrahydronaphthalene moiety and a pyrazole ring, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting conditions like inflammation and cancer.

- Neuroprotective Effects : Preliminary studies suggest that it may inhibit the formation of neurotoxic amyloid beta oligomers, which are implicated in Alzheimer's disease pathology.

- Antioxidant Properties : The presence of methoxy and hydroxyl groups enhances its ability to scavenge free radicals, contributing to its potential protective effects on neuronal cells.

Anticancer Activity

Research indicates that the compound exhibits promising anticancer properties. For instance:

- Cell Line Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) were reported to be lower than those of standard chemotherapeutics .

Antioxidant Activity

The antioxidant capacity was evaluated using several assays:

- DPPH Assay : The compound showed a notable reduction in DPPH radical concentration, indicating strong free radical scavenging ability.

Neuroprotective Effects

In studies focused on neurodegenerative diseases:

- Inhibition of Amyloid Beta Oligomerization : The compound effectively reduced the aggregation of amyloid beta peptides in cell cultures, suggesting a potential role in Alzheimer's treatment.

Study 1: Anticancer Efficacy

A study published in 2022 highlighted the synthesis and evaluation of similar pyrazole derivatives. The results indicated that modifications in the pyrazole structure significantly enhanced anticancer activity against breast cancer cell lines. The structure-activity relationship (SAR) analysis pointed out that specific substitutions on the pyrazole ring were crucial for improved efficacy .

Study 2: Neuroprotective Mechanism

Another investigation focused on the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage. Results demonstrated that compounds with similar structural features provided significant protection to neuronal cells by reducing oxidative stress markers.

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of isoquinoline compounds exhibit anticancer properties. The structure of tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate allows for modifications that can enhance its efficacy against various cancer cell lines. Studies have shown that isoquinoline derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Isoquinoline derivatives have demonstrated activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The ability to modify the tert-butyl group may influence the compound's solubility and bioavailability, enhancing its therapeutic potential .

Organic Synthesis Applications

1. Building Block in Organic Synthesis

tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical transformations, making it useful in synthesizing more complex molecules. For instance, it can be utilized in the synthesis of other isoquinoline derivatives or as an intermediate in the production of pharmaceuticals .

2. Reaction with Nucleophiles

The aldehyde functionality in the compound makes it reactive towards nucleophiles, facilitating various reactions such as nucleophilic addition and condensation reactions. This property is advantageous for synthesizing diverse chemical entities in laboratory settings .

Pharmaceutical Formulations

1. Drug Development

Given its promising biological activities, tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is being explored for incorporation into drug formulations. Its compatibility with other pharmaceutical excipients can be evaluated to develop stable and effective dosage forms .

2. Cosmetic Applications

The compound's properties may also extend to cosmetic formulations, where it can be investigated for its potential benefits in skin care products due to its biological activity and safety profile .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining a tetrahydronaphthalene scaffold with a pyrazole sulfonamide group. Below is a comparative analysis with related molecules:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Complexity : Unlike simpler sulfonamide derivatives, this compound integrates a tetrahydronaphthalene system, which may enhance lipid solubility and membrane permeability compared to coumarin-based analogs .

Functional Group Synergy: The hydroxyl and methoxy groups on the tetrahydronaphthalene ring could confer antioxidant or receptor-binding properties, akin to flavonoids or opioid modulators (e.g., morphine derivatives) .

Sulfonamide Role: The sulfonamide group is a hallmark of carbonic anhydrase inhibitors (e.g., acetazolamide).

Research Findings and Limitations

- Synthetic Challenges : The compound’s synthesis requires multi-step functionalization of the tetrahydronaphthalene and pyrazole rings, similar to methods used for coumarin-pyrazole hybrids .

- Biological Data Gap: No peer-reviewed studies directly evaluate its activity. In contrast, coumarin-pyrazole analogs (e.g., compounds 4i and 4j in ) have documented antitumor and antimicrobial effects .

- Its pharmacological profile remains speculative.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide with high purity?

- Methodological Answer : Synthesis optimization requires multi-step protocols, including cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core, followed by sulfonamide coupling. Base-catalyzed reactions (e.g., using K₂CO₃) enhance selectivity and reduce side products. Purification via column chromatography (silica gel, gradient elution) and monitoring via thin-layer chromatography (TLC) are critical for isolating high-purity compounds . Statistical design of experiments (DoE) can minimize trial runs by systematically varying parameters like temperature, solvent ratios, and catalyst loadings .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer : Use a combination of spectroscopic and computational techniques:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions on the pyrazole and tetrahydronaphthalene moieties.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- UV-Vis spectroscopy to analyze electronic transitions influenced by the methoxy and hydroxy groups.

- Density functional theory (DFT) calculations to map electron density distributions and predict reactivity sites .

Q. What stability challenges arise under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring. The hydroxy group on the tetrahydronaphthalene ring may undergo oxidation, necessitating antioxidants in storage buffers. pH-dependent hydrolysis of the sulfonamide group can be mitigated by formulating the compound in neutral or slightly acidic conditions .

Advanced Research Questions

Q. How can computational methods streamline reaction design and mechanistic studies?

- Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA software) enable reaction path searches to identify transition states and intermediates. The ICReDD framework integrates computational predictions with experimental validation, such as using Fukui indices to predict electrophilic/nucleophilic sites. Machine learning models trained on reaction databases (e.g., Reaxys) can suggest optimal catalysts or solvents .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or low yields?

- Methodological Answer : Apply a feedback loop between experimental and computational analysis:

- Step 1 : Use LC-MS to identify byproducts; compare with DFT-predicted intermediates.

- Step 2 : Adjust reaction conditions (e.g., solvent polarity, temperature) based on transition state energy profiles.

- Step 3 : Validate via DoE to isolate variables causing discrepancies. For example, steric hindrance from the isopropyl group may require bulkier solvents like DMF to improve yield .

Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer : The sulfonamide group acts as a leaving group in nucleophilic substitutions, with reactivity enhanced by electron-withdrawing methoxy substituents. Oxidation of the hydroxy group to a ketone (e.g., using Jones reagent) can be monitored via IR spectroscopy for carbonyl formation (1700–1750 cm⁻¹). Kinetic isotope effects (KIEs) and isotopic labeling (e.g., ¹⁸O) clarify rate-determining steps .

Q. How does the tetrahydronaphthalene moiety influence biological activity compared to simpler aromatic systems?

- Methodological Answer : The semi-rigid tetrahydronaphthalene scaffold enhances binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms). Comparative studies with naphthalene or benzene analogs can quantify steric/electronic contributions via IC₅₀ assays or X-ray crystallography of protein-ligand complexes .

Methodological Tools and Frameworks

- Experimental Design : Leverage DoE (e.g., factorial or response surface designs) to optimize synthetic parameters while minimizing resource use .

- Data Analysis : Use multivariate analysis (e.g., PCA) to correlate structural features with reactivity or stability trends .

- Safety Protocols : Adhere to advanced lab safety standards for handling sulfonamides, including fume hood use and waste neutralization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.